2-Naphthyl 3-piperidinyl ether
Overview
Description
2-Naphthyl 3-piperidinyl ether is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Molecular Structure Analysis
The molecular structure of 2-Naphthyl 3-piperidinyl ether is based on the molecular formula C15H17NO . More detailed structural information may be available in specialized chemical databases or literature.Chemical Reactions Analysis
Ethers, such as 2-Naphthyl 3-piperidinyl ether, are known to undergo reactions like cleavage of the C–O bond by using strong acids . The mechanism of these reactions can be either SN2, SN1, or E1, depending on the conditions .Scientific Research Applications
Catalytic Etherification : The etherification of 2-naphthol with ethanol over various solid-acid catalysts, including zeolites and sulfated zirconia, has significant applications in producing 2-naphthyl ethyl ether. This compound serves as a precursor for fine chemicals in perfumery and pharmaceuticals (Yadav & Krishnan, 1998); (Kim et al., 2003).
Synthesis of Biologically Active Compounds : Naphthoquinone compounds, derived from 2-naphthyl piperidine and piperidinyl derivatives, have been studied for their antibacterial and antifungal properties. This highlights the potential of 2-naphthyl 3-piperidinyl ether derivatives in the field of medicinal chemistry (Ibiş et al., 2015).
Synthesis of Fluorescent Compounds : Piperidine-substituted 1,8-naphthalimide derivatives, including those connected to bioactive units via an ether link, exhibit solvatochromic behavior and are used in water sensing applications due to their fluorescence properties (Tigoianu et al., 2022).
Claisen Rearrangement in Synthesis : Naphthyl 2-propynyl ethers, which can be derived from 2-naphthyl piperidinyl ether, have been used in microwave-assisted Claisen rearrangement reactions. This process is important for the synthesis of complex organic structures like naphthofurans (Lingam et al., 2012).
Carbohydrate Synthesis : The 2-naphthylmethyl (NAP) ether group is used as a protecting group in carbohydrate synthesis. This application is crucial for generating oligosaccharide libraries, indicating the relevance of naphthyl ether derivatives in complex organic synthesis (Li, Roy & Liu, 2011).
Preparation of Ether Esters : Novel pyridine-based ether ester diamines have been synthesized using 1,5-dihydroxy naphthalene, leading to thermally stable poly(ether ester amide)s. This showcases the application of naphthyl ethers in advanced polymer science (Mehdipour‐Ataei, Maleki-Moghaddam & Nami, 2004).
Nucleophilic Substitution Reactions : Naphthyl ethers, like 2-naphthyl ethyl ether, are involved in nucleophilic substitution reactions, which are fundamental in organic synthesis, particularly in the formation of complex aromatic compounds (Sekiguchi et al., 1973).
Safety And Hazards
properties
IUPAC Name |
3-naphthalen-2-yloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663043 | |
Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 3-piperidinyl ether | |
CAS RN |
946726-09-6 | |
Record name | 3-(2-Naphthalenyloxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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